1-ethyl-3-hydroxy-2,5-pyrrolidinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQFPWUYWKWMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028008 | |

| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-80-1 | |

| Record name | NSC151103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione

This in-depth technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the compound 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the synthesis and analytical validation of this and similar heterocyclic compounds. While direct literature on the synthesis of this specific molecule is sparse, the methodologies presented herein are grounded in established and reliable chemical principles, drawing parallels from the synthesis of structurally related N-substituted succinimides and maleimides.

Introduction and Significance

This compound is a heterocyclic compound belonging to the succinimide family. The succinimide core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 3-position and an ethyl group at the 1-position can significantly influence the molecule's polarity, solubility, and potential for biological interactions. Understanding the synthesis and characterization of this molecule is crucial for exploring its potential applications in areas such as drug discovery, chemical biology, and materials science. This guide will detail a plausible and robust synthetic route and the necessary analytical techniques to confirm its identity and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a two-step process, commencing with the well-established synthesis of N-ethylmaleimide from maleic anhydride and ethylamine.[1][2] This is followed by a controlled hydroxylation of the double bond in the maleimide ring.

Rationale for the Synthetic Approach

The choice of N-ethylmaleimide as the starting material is based on its commercial availability and the straightforward, high-yielding nature of its synthesis.[1][2] The subsequent hydroxylation step is a common transformation in organic synthesis. This pathway offers a logical and efficient route to the target molecule.

Visualizing the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of N-Ethylmaleimide

This procedure is adapted from established methods for the synthesis of N-substituted maleimides.[1][2][3]

Materials:

-

Maleic anhydride

-

Ethylamine hydrochloride

-

Potassium acetate

-

Glacial acetic acid

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of maleic anhydride (0.20 moles) and potassium acetate (0.30 moles) in glacial acetic acid (40 ml), add ethylamine hydrochloride (0.30 moles).

-

Stir the mixture at reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a chilled saturated sodium bicarbonate solution (100 ml) to neutralize the acetic acid.

-

Extract the product with diethyl ether (3 x 70 ml).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-ethylmaleimide.

Synthesis of this compound

This proposed step involves the hydroxylation of the double bond of N-ethylmaleimide.

Materials:

-

N-Ethylmaleimide

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide solution (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-ethylmaleimide (0.10 moles) in a suitable solvent like acetone or tert-butanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a 30% hydrogen peroxide solution (0.12 moles) dropwise, maintaining the temperature below 10 °C.

-

After the addition of hydrogen peroxide, add 1 M sodium hydroxide solution dropwise to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 ml).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product may be purified by column chromatography on silica gel.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Visualizing the Characterization Workflow

Caption: A typical workflow for the characterization of a synthesized organic compound.

Expected Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a multiplet for the CH-OH proton, and two diastereotopic protons of the CH₂ group in the ring. The exact chemical shifts would require experimental determination or computational prediction. |

| ¹³C NMR | Peaks for the two carbonyl carbons, the CH-OH carbon, the CH₂ carbon in the ring, and the two carbons of the ethyl group. |

| IR Spectroscopy | Strong absorption bands for the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹), a broad O-H stretching band (around 3200-3500 cm⁻¹), and C-H stretching bands. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 143.14, corresponding to the molecular weight of C₆H₉NO₃.[4] Fragmentation patterns would likely involve the loss of the ethyl group, water, and CO. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions would indicate high purity. |

| Melting Point | A sharp melting point range would be indicative of a pure crystalline solid. |

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. Each step of the synthesis should be monitored by an appropriate analytical technique, such as TLC, to ensure the reaction has gone to completion. The final product's identity and purity must be confirmed by a combination of spectroscopic methods (NMR, IR, MS) and chromatographic analysis (HPLC). This multi-faceted approach ensures the reliability and reproducibility of the synthesis and characterization process.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed experimental and analytical protocols, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The proposed pathway and characterization workflow are designed to ensure the production of a well-characterized compound, paving the way for its further investigation and potential applications.

References

-

Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? - ResearchGate. [Link]

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors - ACS Publications. [Link]

-

1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 - PubChem. [Link]

-

Synthesis of maleimide derivatives (3a-f). a) | Download Table - ResearchGate. [Link]

-

N-Ethylmaleimide - Wikipedia. [Link]

-

1-Hydroxy-2,5-pyrrolidinedione - ChemBK. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. [Link]

-

2,5-Pyrrolidinedione, 1-hydroxy- - NIST WebBook. [Link]

-

N-Hydroxysuccinimide | C4H5NO3 - PubChem. [Link]

Sources

- 1. N-Ethylmaleimide synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Pyrrolidinedione, 1-hydroxy- [webbook.nist.gov]

- 6. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-3-hydroxy-2,5-pyrrolidinedione: Structure, Synthesis, and Therapeutic Potential of a Core Medicinal Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-2,5-dione nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of biologically active compounds. This guide introduces this critical structure through the specific lens of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, providing a comprehensive overview of its chemical identity, physicochemical properties, and the broader context of its chemical family. While specific applications for this particular analogue are not widely documented, this paper will delve into the general synthesis methodologies and diverse therapeutic applications of substituted pyrrolidinediones, thereby offering valuable insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Pyrrolidine-2,5-dione Core

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity in drug candidates. A key derivative of this scaffold is the pyrrolidine-2,5-dione, also known as a succinimide, which is characterized by two carbonyl groups at the 2 and 5 positions of the ring. This feature imparts unique chemical and biological properties, making it a privileged scaffold in drug discovery.

This guide will use This compound as a representative example to explore the fundamental characteristics of this class of compounds.

Compound Profile: this compound

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 1-ethyl-3-hydroxypyrrolidine-2,5-dione[1]

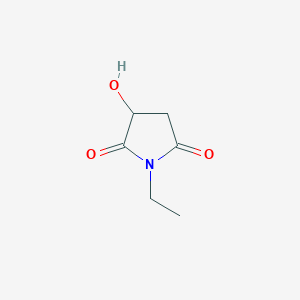

The structure consists of a five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5. An ethyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 3.

Caption: 2D Chemical Structure of 1-ethyl-3-hydroxypyrrolidine-2,5-dione.

Physicochemical Properties

A summary of the key computed physicochemical properties of 1-ethyl-3-hydroxypyrrolidine-2,5-dione is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChem[1] |

| Molecular Weight | 143.14 g/mol | PubChem[1] |

| XLogP3 | -1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of Substituted Pyrrolidine-2,5-diones: A General Overview

A common and effective approach for the synthesis of highly substituted pyrrolidinones is the three-component reaction involving an amine, an aldehyde, and a β-ketoester.[3][4]

General Experimental Protocol: Three-Component Synthesis of a Pyrrolidine-2,3-dione Scaffold

This protocol is a generalized representation based on methodologies reported for the synthesis of similar pyrrolidinedione structures.[5]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve the primary amine (e.g., ethylamine) (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable dry solvent (e.g., dioxane, 2 mL).

-

Stir the mixture at 50°C for 30 minutes to facilitate the formation of the corresponding imine.

Step 2: Cyclocondensation

-

To the reaction mixture, add a β-ketoester (e.g., a pyruvate derivative) (1.0 mmol) and a catalytic amount of acid (e.g., acetic acid, 0.5 mL).

-

Increase the temperature to 90°C and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified using standard techniques such as column chromatography on silica gel to yield the desired pyrrolidinedione derivative.

Caption: Generalized workflow for the three-component synthesis of pyrrolidinediones.

Therapeutic Landscape of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets. The following sections highlight some of the key areas where this structural motif has shown significant promise.

Anticonvulsant Activity

A significant body of research has demonstrated the potent anticonvulsant properties of pyrrolidine-2,5-dione derivatives. These compounds are believed to exert their effects through interaction with voltage-gated sodium and calcium channels in the central nervous system. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolidinedione ring play a crucial role in modulating the anticonvulsant activity.

Antimicrobial and Antifungal Properties

Various derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antimicrobial and antifungal activities.[6] For instance, certain compounds have shown moderate to low activity against bacterial strains like Staphylococcus aureus and Vibrio cholerae.[6] The introduction of specific pharmacophores, such as an azo group, has been explored to enhance the antimicrobial potency of these molecules.[6]

Enzyme Inhibition

The pyrrolidine-2,5-dione scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.

-

Tyrosinase Inhibition: Certain hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. This suggests their potential application in the treatment of hyperpigmentation disorders.[7]

-

Penicillin-Binding Protein (PBP) Inhibition: Pyrrolidine-2,3-diones have emerged as a novel class of non-β-lactam inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[5][8] This discovery opens up new avenues for the development of antibiotics against multidrug-resistant bacteria.[5][8]

-

Aromatase and 17α-hydroxylase/17,20-lyase Inhibition: Some pyrrolidine-2,5-dione-based compounds have demonstrated inhibitory activity against aromatase and P450(17)α, enzymes involved in steroid biosynthesis.[9] This makes them interesting candidates for the development of agents for hormone-dependent cancers.[9]

Future Perspectives and Conclusion

The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its structural analogues underscores the immense potential of this chemical class. The synthetic tractability of the pyrrolidinedione core, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on:

-

The synthesis and biological evaluation of novel, stereochemically defined pyrrolidinedione derivatives.

-

The elucidation of the precise mechanisms of action of these compounds through structural biology and computational modeling.

-

The optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

References

- BenchChem. (2025). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. BenchChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289368, 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. PubChem. Retrieved from [Link]

- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153.

- Ahmed, S., et al. (1998). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. Journal of Enzyme Inhibition, 13(5), 359-373.

- Gora, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Archives.

- Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4887.

-

ChemBK. (n.d.). 1-hydroxypyrrolidine-2,5-dione. ChemBK. Retrieved from [Link]

- Tchoukoua, A., et al. (2017). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 11(1), 22.

- Lee, S. Y., et al. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(11), 2195-2201.

- Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.

- Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. LIRIAS.

Sources

- 1. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1): A Key Biomarker in Toxicology and Environmental Health

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1), a molecule of significant interest in the fields of toxicology, human biomonitoring, and occupational health. While not a therapeutic agent, its role as a primary metabolite of the industrial solvent N-ethyl-2-pyrrolidone (NEP) makes it a critical biomarker for assessing exposure to a known reproductive toxicant. This document delves into its chemical properties, metabolic pathway, analytical methodologies for its detection, and a representative synthesis protocol. The guide is intended for researchers, scientists, and drug development professionals who may encounter this compound during safety assessments or environmental health studies.

Introduction: The Significance of a Metabolite

1-Ethyl-3-hydroxypyrrolidine-2,5-dione, also known by its synonym N-Ethyl-2-hydroxysuccinimide (2-HESI), has emerged as a crucial analyte in modern toxicology. Its parent compound, N-ethyl-2-pyrrolidone (NEP, CAS 2687-91-4), is an aprotic solvent widely used in various industrial applications, including chemical synthesis, coatings, and cleaning agents.[1][2] Regulatory bodies have classified NEP as a reproductive toxicant (Category 1B), presenting potential risks for developmental and fertility issues upon exposure.[1][3]

Consequently, the scientific imperative is not to investigate 1-Ethyl-3-hydroxypyrrolidine-2,5-dione for its own biological activity—of which there is little evidence in the public literature—but to utilize it as a reliable biomarker to quantify human exposure to NEP.[4][5] The longer elimination half-life of this metabolite compared to other biomarkers makes it particularly suitable for assessing cumulative exposure over time.[4][5] This guide provides the core technical information required to understand, detect, and synthesize this compound for research and regulatory purposes.

Physicochemical Properties and Identification

Accurate identification is the foundation of any chemical analysis. The key properties of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione are summarized below.

| Property | Value | Source |

| CAS Number | 63467-80-1 | PubChem[6] |

| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem[6] |

| Synonyms | N-Ethyl-2-hydroxysuccinimide, 2-HESI | [4][5][7] |

| Molecular Formula | C₆H₉NO₃ | PubChem[6] |

| Molecular Weight | 143.14 g/mol | PubChem[6] |

| XLogP3 | -1.0 | PubChem (Computed)[6] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[6] |

Metabolic Pathway and Toxicokinetics

The formation of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione is a direct result of the in-vivo metabolism of N-ethyl-2-pyrrolidone (NEP). Understanding this pathway is essential for interpreting biomonitoring data.

Metabolic Transformation of NEP

Following absorption via inhalation, dermal contact, or ingestion, NEP undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes.[8] The metabolic cascade is analogous to that of its more well-known counterpart, N-methyl-2-pyrrolidone (NMP).[4][8] The two major metabolites identified in both animal and human studies are 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 1-Ethyl-3-hydroxypyrrolidine-2,5-dione (2-HESI).[4][5][7]

The following diagram illustrates the metabolic conversion of NEP.

Caption: Metabolic pathway of N-ethyl-2-pyrrolidone (NEP) to its major urinary metabolites.

Key Toxicokinetic Parameters

The kinetic profile of 2-HESI is what makes it a superior biomarker for long-term exposure assessment compared to 5-HNEP.

| Parameter | Value | Species | Notes | Source |

| Elimination Half-Life (t½) | ~22-27 hours | Human | Significantly longer than 5-HNEP (~7 hours). | [4][5] |

| Time to Peak Plasma Conc. | ~8 hours | Rat | Slower to peak compared to NEP (~1 hr) and 5-HNEP (~4 hr). | [7] |

| Urinary Recovery | ~21.6% of NEP dose | Human | A substantial portion of the parent compound is converted to this metabolite. | [4][5] |

The causality for choosing 2-HESI in biomonitoring is clear: its longer half-life integrates the exposure dose over a longer period, smoothing out variations from acute, intermittent exposures and providing a more stable, representative measure of an individual's typical body burden.

Experimental Protocols

The following sections provide detailed, representative methodologies for the analysis and synthesis of 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. These protocols are synthesized from established methods in the literature and are intended for research purposes.

Protocol: Quantification in Human Urine via ID-GC-MS/MS

This protocol describes a robust method for quantifying 2-HESI in urine, a cornerstone of human biomonitoring studies for NEP. The use of isotope dilution (ID) is critical for correcting matrix effects and variability in extraction efficiency.

Principle: Urine samples are spiked with a stable isotope-labeled internal standard. The metabolites are then isolated using solid-phase extraction (SPE), chemically derivatized to increase volatility, and finally analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Materials:

-

Urine samples, stored at -20°C or below.

-

Internal Standard: (±)-2-Hydroxy-N-ethylsuccinimide-d5 (2-HESI-d5).

-

Solid-Phase Extraction (SPE) Cartridges: e.g., Oasis HLB or similar polymeric sorbent.

-

Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

-

Solvents: Methanol, Acetonitrile, Ethyl Acetate (all HPLC or GC grade).

-

GC-MS/MS system with an appropriate capillary column (e.g., DB-5ms).

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette 1 mL of urine into a clean glass tube.

-

Spike the sample with a known concentration of the 2-HESI-d5 internal standard solution. Vortex briefly.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by sequentially passing methanol and then water through it.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Dry the cartridge thoroughly under vacuum or with nitrogen gas.

-

Elute the metabolites from the cartridge using ethyl acetate or another suitable organic solvent.

-

-

Solvent Evaporation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Derivatization:

-

Reconstitute the dried residue in the derivatization agent (e.g., 50 µL of MSTFA).

-

Seal the vial and heat at 60-80°C for 30 minutes to convert the hydroxyl group to a silyl ether, making the analyte suitable for GC analysis.

-

-

GC-MS/MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS/MS.

-

Use a temperature gradient program to separate the analytes on the capillary column.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both the native 2-HESI and the deuterated internal standard (2-HESI-d5).

-

-

Quantification:

-

Calculate the concentration of 2-HESI in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

Caption: Workflow for the quantification of 2-HESI in urine samples.

Protocol: Representative Synthesis of a Pyrrolidine-2,5-dione Derivative

While 1-Ethyl-3-hydroxypyrrolidine-2,5-dione is commercially available for use as an analytical standard, understanding its synthesis provides valuable context. The following is a representative procedure based on established multicomponent reactions for creating substituted pyrrolidine-2,5-dione scaffolds.[9][10]

Principle: This synthesis involves a multicomponent reaction between an aldehyde, an amine, and a β-keto ester in an acidic solvent, followed by functionalization. This approach is efficient for building heterocyclic complexity in a single step.

Materials:

-

An appropriate aldehyde (e.g., Benzaldehyde as a model).

-

An appropriate primary amine (e.g., Aniline as a model).

-

A β-dicarbonyl compound (e.g., Ethyl 2,4-dioxovalerate).

-

Solvent: Glacial Acetic Acid.

-

Recrystallization Solvents: Ethanol, Ethyl Acetate.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the amine (1 equivalent) in glacial acetic acid. Stir for 10-15 minutes at room temperature to facilitate imine formation.

-

To this solution, add the β-dicarbonyl compound (1.5 equivalents). The slight excess ensures complete consumption of the imine intermediate.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

The product, a 3-hydroxy-3-pyrrolin-2-one derivative, will often precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure pyrrolidinone scaffold.

-

-

Further Modification (Hypothetical for 2-HESI):

-

The synthesized scaffold would then undergo further chemical modifications (e.g., substitution reactions) to install the specific ethyl group at the N1 position and the hydroxyl group at the C3 position, if not already present from the starting materials.

-

This generalized protocol highlights the core chemical logic for constructing the pyrrolidine-2,5-dione ring system, which is a common and versatile strategy in medicinal and synthetic chemistry.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, key safety considerations are derived from the parent compound, NEP.

-

Toxicity: The parent compound, NEP, is classified as a reproductive toxicant (H360Df: May damage the unborn child. Suspected of damaging fertility) and causes serious eye damage (H318).[3]

-

Handling: As a metabolite of a hazardous substance, 1-Ethyl-3-hydroxypyrrolidine-2,5-dione should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling of the solid or solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

1-Ethyl-3-hydroxypyrrolidine-2,5-dione (CAS 63467-80-1) stands as a scientifically validated and crucial biomarker for assessing human exposure to the industrial solvent NEP. Its toxicokinetic profile makes it an ideal endpoint for both occupational health surveys and general population biomonitoring studies. While it does not possess known therapeutic applications, its importance in the realm of preventative medicine and toxicology cannot be overstated. Future research will likely focus on refining high-throughput analytical methods for its detection and incorporating its measurement into large-scale epidemiological studies to better understand the public health implications of exposure to NEP and related aprotic solvents.

References

-

Koch, H. M., et al. (2014). Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. Archives of Toxicology, 88(4), 893–899. [Link]

-

PubChem. (n.d.). 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 1-hydroxypyrrolidine-2,5-dione. [Link]

-

Käfferlein, H. U., et al. (2019). Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Archives of Toxicology, 93(4), 921–929. [Link]

-

ResearchGate. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. [Link]

-

Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

-

Carl Roth. (2015). Safety Data Sheet: N-Ethyl-2-pyrrolidone. [Link]

-

PubMed. (2013). Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. [Link]

-

ResearchGate. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

-

PubMed. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. [Link]

-

National Institutes of Health. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. [Link]

-

PubMed. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. [Link]

-

Royal Society of Chemistry. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm. [Link]

-

Haz-Map. (n.d.). N-Ethyl-2-pyrrolidone. [Link]

-

ResearchGate. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

ResearchGate. (2023). Optimizing multiomics sample preparation: comparative evaluation of extraction protocols for HepG2 cells. [Link]

-

Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

-

Taylor & Francis Online. (n.d.). N-hydroxysuccinimide – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... [Link]

-

National Institutes of Health. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Government of Canada. (n.d.). (NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Chemical Abstracts Service Regis. [Link]

-

Royal Society of Chemistry. (2013). Analytical Methods. [Link]

-

Semantic Scholar. (n.d.). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. [Link]

-

ResearchGate. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. [Link]

-

National Institutes of Health. (2017). Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. [Link]

-

PubMed. (1997). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. [Link]

-

NIST. (n.d.). 2,5-Pyrrolidinedione, 1-hydroxy-. NIST WebBook. [Link]

-

MDPI. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Metabolites. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). [Link]

-

PubChem. (n.d.). 1-Ethyl-3-(2-hydroxyethyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-. National Center for Biotechnology Information. [Link]

Sources

- 1. N-Ethyl-2-pyrrolidone - Hazardous Agents | Haz-Map [haz-map.com]

- 2. canada.ca [canada.ca]

- 3. uni-muenster.de [uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3 | CID 289368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-3-Hydroxy-2,5-Pyrrolidinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific subclass: this compound derivatives. These compounds have emerged as a versatile platform for developing novel therapeutic agents, demonstrating a remarkable breadth of biological activities. We will explore the synthetic foundations, key biological activities including anti-inflammatory, anticonvulsant, and antimicrobial effects, and the underlying mechanisms of action. This document synthesizes current research to provide a technical overview for professionals engaged in drug discovery and development, highlighting structure-activity relationships and providing detailed experimental frameworks to facilitate further investigation into this promising chemical class.

Introduction to the Pyrrolidinedione Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the architecture of many natural products and synthetic drugs. Its saturated, non-planar structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this family, the pyrrolidine-2,5-dione (succinimide) core is particularly noteworthy. Historically recognized for its potent anticonvulsant properties, the succinimide scaffold has since been identified as a versatile template for developing agents with a wide array of therapeutic applications.[2]

This guide specifically examines derivatives featuring a 1-ethyl substitution and a 3-hydroxy group on the pyrrolidine-2,5-dione ring. This substitution pattern provides a unique combination of lipophilicity and hydrogen-bonding capability, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The exploration of these derivatives has revealed significant potential in modulating key pathological pathways, particularly in inflammation, neurological disorders, and infectious diseases.

Synthetic Strategies: Building the Core

The synthesis of substituted pyrrolidine-2,5-dione derivatives is often achieved through robust and versatile chemical reactions. A primary method involves the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, cycloalkyl, alkyl, and aryl carbonyl derivatives can be synthesized by the Michael addition of ketones to N-substituted maleimides.[3][4] Another common approach is the multicomponent reaction, which allows for the one-pot synthesis of complex heterocyclic structures from simple precursors, such as reacting an ester of an acylpyruvic acid with an aromatic aldehyde and an amine.[5] These synthetic methodologies provide a flexible platform for generating diverse libraries of compounds for biological screening.

Key Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Activity

A significant area of investigation for pyrrolidinedione derivatives has been their potential as anti-inflammatory agents. Inflammation is a complex biological response mediated by various enzymes and signaling molecules, most notably cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[6]

Derivatives of this class have demonstrated potent, multi-target anti-inflammatory activity by inhibiting these key enzymes.[3] For example, certain N-substituted pyrrolidine-2,5-dione derivatives have shown significant inhibition of COX-1, COX-2, and 5-LOX in in-vitro assays.[6][3] Compound 13e, a notable example, emerged as a highly potent and selective inhibitor of COX-2, with an IC50 value of 0.98 μM and a selectivity index of 31.5.[3] This dual- or multi-target inhibition profile is a desirable attribute in drug discovery, as it can lead to broader efficacy and potentially mitigate side effects associated with highly selective COX-2 inhibitors.

Data Presentation: In-Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative pyrrolidinedione derivatives against key inflammatory enzymes.

| Compound ID | Target Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| MAK01 | COX-1 | 314 | - | 0.41 | [6] |

| COX-2 | 130 | - | [6] | ||

| 5-LOX | 105 | - | [6] | ||

| 13e | COX-1 | - | 30.87 | 31.5 | [3] |

| COX-2 | - | 0.98 | [3] |

Visualizing the Mechanism: The Arachidonic Acid Cascade

The diagram below illustrates the central role of COX and LOX enzymes in the inflammatory pathway, which are the primary targets for many of these pyrrolidinedione derivatives.

Caption: The Arachidonic Acid Cascade and points of inhibition by pyrrolidinedione derivatives.

Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a representative method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in Tris-HCl buffer (pH 8.0) containing hematin and glutathione for 10 minutes at 37°C.

-

Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and incubated for 15 minutes at 37°C. A known NSAID (e.g., Indomethacin) is used as a positive control, and solvent alone is used as a vehicle control.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate. The mixture is incubated for an additional 2 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][3]

Anticonvulsant Activity

The succinimide ring is a well-established pharmacophore for anticonvulsant drugs, with marketed examples like ethosuximide used to treat absence seizures.[6] Derivatives of this compound build upon this legacy, showing promise in preclinical models of epilepsy.[7] Their mechanism often involves the modulation of ion channels or neurotransmitter systems in the central nervous system to reduce neuronal hyperexcitability.

Anticonvulsant activity is typically evaluated in rodent models using chemically- or electrically-induced seizures. Key tests include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures.[7] Several novel pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant properties in these models.[7]

Visualizing the Workflow: Preclinical Anticonvulsant Screening

The following diagram outlines a typical workflow for in-vivo screening of potential anticonvulsant compounds.

Caption: A generalized workflow for in-vivo anticonvulsant activity screening.

Experimental Protocol: Picrotoxin-Induced Seizure Model

This protocol is used to assess the potential of a compound to protect against chemically-induced seizures.

-

Animal Preparation: Male albino mice are housed in controlled conditions with free access to food and water. They are divided into groups (e.g., n=4-6 per group).

-

Compound Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle.

-

Latency Period: A 30-minute latency period is allowed for the compound to be absorbed and distributed.

-

Seizure Induction: Picrotoxin, a GABA-A receptor antagonist, is injected i.p. at a convulsant dose (e.g., 7 mg/kg).[8]

-

Observation: Each animal is immediately placed in an individual observation cage and monitored for the onset time of seizures, the number of seizures, and the duration of seizure activity over a set period (e.g., 30 minutes).

-

Data Analysis: The parameters recorded for the test groups are compared to the control group using appropriate statistical tests (e.g., ANOVA). A significant delay in seizure onset or a reduction in seizure duration indicates potential anticonvulsant activity.[8]

Antimicrobial and Anti-biofilm Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial agents. Pyrrolidinedione derivatives have been explored for this purpose, demonstrating activity against various pathogens, including clinically significant strains like Staphylococcus aureus.[9]

Beyond killing planktonic (free-floating) bacteria, a major challenge in treating chronic infections is the bacterial biofilm—a structured community of cells embedded in a self-produced matrix. Biofilms are notoriously resistant to conventional antibiotics.[10] Encouragingly, some pyrrolidinedione analogues have shown potent anti-biofilm activity, capable of inhibiting biofilm formation or eradicating established biofilms at concentrations that may not be lethal to the bacteria.[9][11] This suggests they could be developed as standalone anti-biofilm agents or as adjuvants to potentiate the efficacy of existing antibiotics.

Data Presentation: In-Vitro Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| Compound 1 | S. aureus | 16-32 | >40 | [9] |

| Compound 6 | S. aureus | 16-32 | >40 | [9] |

| Compound 13 | S. aureus | 16-32 | >40 | [9] |

| Dimer 30 | MSSA strains | Single-digit | 16 | [10][11] |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Visualizing the Target: Planktonic vs. Biofilm Bacteria

The diagram below highlights the structural differences between planktonic bacteria and biofilms, the target of advanced antimicrobial strategies.

Caption: A conceptual diagram showing the difference between planktonic and biofilm bacterial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth as the diluent to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.[12]

Structure-Activity Relationships (SAR)

Preliminary SAR studies indicate that the biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolidinedione core and associated phenyl rings.

-

For Anticonvulsant Activity: The addition of a sulfonamide group in the para-position of an N-phenyl ring has been shown to be highly consequential for anticonvulsant effects.[13] Further substitution with halogens or aliphatic groups can enhance activity against electroshock-induced seizures.[13]

-

For Anti-inflammatory Activity: The nature of the N-substituent and other substitutions can modulate the selectivity towards COX-1 versus COX-2, which is critical for balancing efficacy and gastrointestinal side effects.[3]

-

For Antimicrobial Activity: Dimerization of the pyrrolidine-2,3-dione scaffold and the nature of the linker between the two units have been shown to be critical for potent anti-biofilm activity.[10][11] For instance, a trans-cyclohexyl diamine linker resulted in a highly potent compound, whereas simple N-alkyl chains did not improve activity.[10]

Future Perspectives and Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold in modern drug discovery. The demonstrated multi-target potential, particularly in the realm of inflammation, and the established efficacy in preclinical models of epilepsy underscore their therapeutic relevance. Furthermore, the emerging data on their anti-biofilm properties opens a new and critical avenue for combating antibiotic-resistant infections.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and drug-like properties.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of promising candidates to assess their suitability for in-vivo applications.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully understand their mode of action.

-

In-Vivo Efficacy: Advancing the most promising compounds into more complex animal models of chronic inflammation, epilepsy, and biofilm-associated infections.

References

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-

1-Ethyl-3-hydroxypyrrolidine-2,5-dione | C6H9NO3. PubChem. Available at: [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PubMed Central. Available at: [Link]

-

1-Hydroxy-2,5-pyrrolidinedione. ChemBK. Available at: [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]

-

Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. National Institutes of Health (NIH). Available at: [Link]

-

Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Semantic Scholar. Available at: [Link]

-

Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures). ResearchGate. Available at: [Link]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. Available at: [Link]

-

Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PubMed Central. Available at: [Link]

-

Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora. MDPI. Available at: [Link]

-

[Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. PubMed. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

-

Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. PubMed Central. Available at: [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available at: [Link]

-

In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. National Institutes of Health (NIH). Available at: [Link]

-

Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

SAR of Succinimides - Anticonvulsants. Pharmacy 180. Available at: [Link]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione: A Predictive and Practical Guide

Introduction

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione. Furthermore, it offers field-proven, step-by-step protocols for the experimental acquisition of this data, designed to serve as a practical resource for researchers in the field.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of N-ethylsuccinimide and related hydroxy-substituted succinimides.[1]

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | ~3.5 | Quartet (q) | 2H |

| -CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH(OH)- | ~4.5 | Doublet of doublets (dd) | 1H |

| -CH₂- (ring) | ~2.8 and ~3.1 | Doublet of doublets (dd) | 2H |

| -OH | Variable | Singlet (s, broad) | 1H |

Interpretation and Rationale

-

Ethyl Group: The methylene protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the imide, which deshields them, resulting in a downfield shift to approximately 3.5 ppm.[2] Their signal will be split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the nitrogen and will appear at a more upfield position, around 1.2 ppm, as a triplet due to splitting by the adjacent methylene protons.[2]

-

Succinimide Ring Protons: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be the most downfield of the ring protons, around 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. Its signal will likely be a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent methylene group. The two protons of the other methylene group in the ring (-CH₂-) are diastereotopic and will have slightly different chemical shifts, predicted to be around 2.8 and 3.1 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the -CH(OH)- proton. For unsubstituted succinimide, the methylene protons appear as a singlet around 2.77 ppm.[3] The substitution at the 3-position breaks this symmetry.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration, temperature, and solvent, and it is expected to appear as a broad singlet.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data for N-ethylsuccinimide and succinimide.[2][4]

| Carbon | Predicted δ (ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~35 |

| -C H₂- (ring) | ~38 |

| -C H(OH)- | ~70 |

| C =O (C2 and C5) | ~177 and ~179 |

Interpretation and Rationale

-

Ethyl Group: The methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm. The methylene carbon (-CH₂-) attached to the nitrogen will be further downfield, around 35 ppm.

-

Succinimide Ring Carbons: The methylene carbon of the ring (-CH₂-) is expected around 38 ppm. The carbon bearing the hydroxyl group (-CH(OH)-) will be significantly deshielded by the oxygen atom, appearing around 70 ppm.[1]

-

Carbonyl Carbons: The two imide carbonyl carbons (C=O) will be the most downfield signals, typically in the range of 177-179 ppm.[4] The electronic environment of the two carbonyls is slightly different due to the hydroxyl group at the 3-position, which may lead to two distinct, closely spaced signals.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Spectrometer: 400 MHz (for a ¹³C frequency of 100 MHz) or higher.

-

Probe: Standard 5 mm broadband probe.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Predicted IR Spectrum

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H stretch | 3500-3200 | Strong, broad |

| C-H stretch (sp³) | 3000-2850 | Medium |

| C=O stretch (imide) | ~1770 and ~1700 | Strong |

| C-N stretch | 1250-1020 | Medium |

| C-O stretch | 1150-1050 | Medium |

Interpretation and Rationale

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the ethyl and succinimide ring methylene groups.[5]

-

C=O Stretch: Cyclic imides typically show two distinct carbonyl stretching bands.[6] An asymmetric stretch is expected around 1770 cm⁻¹, and a symmetric stretch around 1700 cm⁻¹. These are usually very strong and sharp peaks, making them highly diagnostic.

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain C-N and C-O stretching vibrations, which can be complex but provide additional structural confirmation.

Experimental Protocol for IR Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be melted and pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 143.06 | Molecular Ion |

| [M - C₂H₄]⁺˙ | 115 | Loss of ethene via McLafferty rearrangement |

| [M - OH]⁺ | 126 | Loss of the hydroxyl radical |

| [M - C₂H₅]⁺ | 114 | Loss of the ethyl radical |

| [C₂H₅NCO]⁺˙ | 71 | Fragment from ring cleavage |

| [C₂H₅]⁺ | 29 | Ethyl cation |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z (mass-to-charge ratio) of 143, corresponding to the molecular weight of the compound (C₆H₉NO₃).

-

Fragmentation Patterns: Common fragmentation pathways for N-substituted succinimides involve cleavage of the substituent at the nitrogen atom and fragmentation of the succinimide ring.[7]

-

Loss of the ethyl group as a radical (m/z 114) or as ethene (m/z 115) are plausible fragmentation pathways.

-

Loss of the hydroxyl group as a radical (m/z 126) is also expected.

-

Cleavage of the succinimide ring can lead to various smaller fragments.

-

Experimental Protocol for MS Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Mass Spectrometer: An instrument equipped with an Electron Ionization (EI) source for fragmentation analysis or a soft ionization source like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

For high-resolution mass spectrometry (HRMS) data, calculate the elemental composition from the accurate mass of the molecular ion.

-

Workflow for Spectroscopic Characterization

The comprehensive characterization of a novel compound like this compound follows a logical progression of spectroscopic analyses.

Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

The spectroscopic characterization of this compound can be effectively approached through a combination of predictive analysis based on analogous structures and systematic experimental verification. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra provide a clear roadmap for what to expect during experimental analysis. The detailed protocols provided herein offer a practical guide for researchers to obtain high-quality spectroscopic data, enabling the unambiguous confirmation of the structure and purity of this compound. This foundational knowledge is crucial for its application in medicinal chemistry and materials science.

References

-

PubChem. 1-Ethyl-3-hydroxypyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]

-

Gomes, A. F., et al. (2015). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Journal of Mass Spectrometry, 50(6), 844-853. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

-

PubChem. N-Ethylsuccinimide. National Center for Biotechnology Information. [Link]

-

Mahale, K. A., et al. (2014). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 3, 217-223. [Link]

-

Al-Rawi, J. M. A., & Elias, G. (2011). ¹H NMR Chemical Shift(δ) for Succinimide Derivatives and Their Oxides. ResearchGate. [Link]

-

Yan, B., et al. (2010). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 82(18), 7496-7503. [Link]

-

PubChem. Succinimide. National Center for Biotechnology Information. [Link]

-

SpectraBase. Succinimide. [Link]

-

PubChem. N-Methylsuccinimide. National Center for Biotechnology Information. [Link]

-

Schubert, M., & Cabrele, C. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12276-12284. [Link]

-

Vámosi, A., et al. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 40(1), 104-111. [Link]

-

NIST. 2,5-Pyrrolidinedione, 1-ethyl-. National Institute of Standards and Technology. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Regensburg. The features of IR spectrum. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Ethylsuccinimide | C6H9NO2 | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinimide(123-56-8) 1H NMR [m.chemicalbook.com]

- 4. Succinimide(123-56-8) 13C NMR [m.chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

1-ethyl-3-hydroxy-2,5-pyrrolidinedione mechanism of action in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione

Abstract

The pyrrolidinedione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, this compound. While direct studies on this compound are limited, this document, grounded in the established activities of structurally related succinimide derivatives, puts forth hypothesized mechanisms and details the rigorous experimental protocols required for their validation.[3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.

Introduction to this compound

This compound is a small molecule belonging to the succinimide class of compounds. Its core structure, a five-membered nitrogen-containing ring with two carbonyl groups, is a common feature in a variety of biologically active molecules.[2] The presence of a hydroxyl group at the 3-position and an ethyl group on the nitrogen atom suggests the potential for specific interactions with biological targets, distinguishing it from other members of the succinimide family.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 1-ethyl-3-hydroxypyrrolidine-2,5-dione | PubChem[8] |

| Molecular Formula | C6H9NO3 | PubChem[8] |

| Molecular Weight | 143.14 g/mol | PubChem[8] |

| CAS Number | 63467-80-1 | PubChem[8] |

Given the diverse bioactivities of pyrrolidinedione derivatives, a thorough in vitro investigation is warranted to determine the specific mechanistic pathways modulated by this compound.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar compounds, we can postulate several primary mechanisms of action for this compound. The following sections will explore these hypotheses and the experimental approaches to test them.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10] Its constitutive activation is linked to numerous inflammatory diseases.[9] Several pyrrolidine derivatives have been shown to inhibit the NF-κB pathway.[11] Therefore, it is plausible that this compound exerts anti-inflammatory effects by modulating this pathway.

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Induction of Apoptosis

Rationale: Many anticancer agents function by inducing programmed cell death, or apoptosis. Key events in apoptosis include the activation of caspase enzymes and the disruption of the mitochondrial membrane potential. Given that some pyrrolidinedione derivatives have shown anticancer activity, investigating the pro-apoptotic potential of this compound is a logical step.[12]

Proposed Apoptotic Cascade:

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocols for Mechanistic Validation

To validate the aforementioned hypotheses, a series of robust in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

General Cell Culture and Compound Treatment

-

Cell Line Selection: Choose appropriate cell lines based on the hypothesis. For inflammation, a macrophage line like RAW 264.7 is suitable. For apoptosis, a cancer cell line such as HeLa or Jurkat can be used.

-